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Compound of Interest

Compound Name: 5-lodonicotinic acid

Cat. No.: B096194

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-lodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has
emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic
properties and the reactivity of the carbon-iodine bond make it an invaluable scaffold for the
construction of complex molecular architectures. This technical guide provides a
comprehensive overview of the utility of 5-iodonicotinic acid in a range of palladium-catalyzed
cross-coupling reactions, its application in the synthesis of bioactive molecules and functional
materials, and detailed experimental protocols for its key transformations.

Physicochemical Properties

5-lodonicotinic acid, with the CAS Number 15366-65-1, is a white to off-white crystalline solid.
[1] Its structure features a pyridine ring substituted with a carboxylic acid at the 3-position and
an iodine atom at the 5-position, bestowing it with a unique reactivity profile.
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Property Value Reference

5-lodopyridine-3-carboxylic

IUPAC Name acid [1]
CAS Number 15366-65-1 [1]
Molecular Formula CeH4INO2

Molecular Weight 249.01 g/mol

Boiling Point 376.2°C at 760 mmHg [2]
Flash Point 181.3°C [2]
Density 2.123 g/cm3 [2]

Core Reactivity and Synthetic Applications

The synthetic utility of 5-iodonicotinic acid is primarily centered around the C-1 bond, which
readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-
withdrawing nature of the pyridine ring and the carboxylic acid group further influences the
reactivity of the molecule. The general workflow for these transformations is depicted below.
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Core Reactivity of 5-lodonicotinic Acid
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Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds

between an organohalide and an organoboron compound.[3][4] This reaction is extensively

used to synthesize 5-arylnicotinic acid derivatives, which are important scaffolds in medicinal

chemistry.[4] The reactivity of the halide in Suzuki couplings generally follows the trend | > Br >

CL[5]

Table 1: Suzuki-Miyaura Coupling of 5-Halonicotinic Acid Derivatives with Arylboronic Acids

Arylbo Cataly . .
. . Solven Temp Time Yield
Entry Halide ronic st Base .
. (°C) (h) (%)
Acid (mol%)
5-
Phenylb
Bromon ] Pd(PPh
1 S oronic KsPOa DMF 80 24 85[3]
icotinic ) 3)a (5)
] acid
acid
4-
5-
Fluorop
Bromon Pd(PPh
2 o henylbo KsPOs  DMF 80 24 89[3]
icotinic ) 3)a (5)
_ ronic
acid )
acid
3-
5-
Methox
Bromon Pd(PPh
3 o yphenyl K3POa DMF 80 24 75[6]
icotinic } 3)a (5)
) boronic
acid ]
acid

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol adapted from the coupling of 5-bromonicotinic acid is as follows:

» To a dry Schlenk flask containing a magnetic stir bar, add 5-iodonicotinic acid (1.0 equiv),
the arylboronic acid (1.2-1.5 equiv), and the base (e.g., KsPOa or K2COs, 2.0-3.0 equiv).
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Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen). Repeat this cycle three times.

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPhs)a4, 2-5 mol%) to the
flask.

Add the degassed solvent (e.g., 1,4-Dioxane/H20 4:1, or DMF) via syringe.

Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and
stir the mixture vigorously.[3]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature. If DMF is used, dilute with water
and adjust the pH to ~3-4 with 1M HCI to precipitate the product. Filter the solid, wash with
water, and dry under vacuum. If a biphasic solvent system is used, perform a standard
agueous workup.

Purify the crude product by column chromatography or recrystallization.
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Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon
bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium
catalyst and a copper(l) co-catalyst.[7][8] This reaction is instrumental in the synthesis of 5-
alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and
have applications in materials science.[9]

Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes

Halide )
Catalyst Yield
Entry Substra  Alkyne Base Solvent  Temp.
System (%)
te
Pd(CFsC
_ 00)2(2.5
2-Amino-
mol%),
3- Phenylac
1 PPhs (5 EtsN DMF 100°C >90[10]
bromopyr etylene
o mol%),
idine
Cul (6
mol%)
6-Bromo-  1- Pd(PPhs)
3-fluoro- Ethynyl- 4 (15
2 2- 4- mol%), EtsN THF RT 82[1]
cyanopyri  ethylbenz  Cul (30
dine ene mol%)
6-Bromo- Pd(PPhs)
3-fluoro- 1 4 (15
3 2- mol%), EtsN THF RT 93[1]
~ Heptyne
cyanopyri Cul (30
dine mol%)

Experimental Protocol: General Procedure for Sonogashira Coupling
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A representative protocol adapted from the coupling of other bromopyridines is as follows:[1]
[10]

In a dry Schlenk flask under an inert atmosphere, dissolve the 5-iodonicotinic acid
derivative (1.0 equiv) in a suitable solvent such as DMF or a mixture of THF/EtsN.[1]

e Add the terminal alkyne (1.1 - 1.5 equiv).

e Add the palladium catalyst (e.g., Pd(PPhs)a or PdCIz(PPhs)2, 1-5 mol%) and the copper(l)
co-catalyst (e.g., Cul, 2-10 mol%).

e Add the base, typically an amine such as triethylamine (2-3 equiv).[9]
« Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
o Monitor the reaction progress by TLC or LC-MS.

o After completion, perform a standard aqueous workup by diluting with an organic solvent,
washing with water and brine, and drying the organic layer.

 Purify the crude product by column chromatography on silica gel.
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Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a
substituted alkene, catalyzed by a palladium complex in the presence of a base.[7][11] This
reaction can be utilized to introduce various alkenyl groups at the 5-position of the nicotinic acid

scaffold.

Table 3: Heck Reaction of Aryl Halides with Alkenes
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Aryl Catalyst Temp Yield
Entry . Alkene Base Solvent
Halide (mol%) (°C) (%)
lodobenz )
1 Styrene PdClz K2COs Methanol 120 High[11]
ene
Pd(OACc):2
Aryl
2 ) Styrene (2), SPO K2COs DMF 60 95[12]
Bromide )
ligand (2)
Phenylbo
_ Pd(OAc)2
3 ronic Styrene ) Toluene 25 82[12]
Acid*
Note:
This is an
oxidative
Heck
reaction
variant.

Experimental Protocol: General Procedure for the Heck Reaction

A representative protocol adapted from general Heck reaction procedures is as follows:[12]

e To a flame-dried Schlenk flask, add the 5-iodonicotinic acid derivative (1.0 mmol), the

alkene (1.2 mmol), palladium(ll) acetate (0.02 mmol, 2 mol%), and a suitable phosphine

ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).

o Evacuate and backfill the flask with an inert gas.

e Add the degassed solvent (e.g., 5 mL of acetonitrile or DMF) and the base (e.g.,

triethylamine, 1.5 mmol).

e Heat the reaction mixture with vigorous stirring.

o Monitor the reaction progress by TLC or LC-MS.
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 After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent
and wash with water and brine.

» Dry the organic layer, filter, and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel.
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Heck Reaction Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen
bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a
phosphine ligand, and a base.[13][14] This reaction provides a direct route to 5-aminonicotinic
acid derivatives, which are of significant interest in medicinal chemistry.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
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Aryl . Catalyst Temp. Yield
Entry . Amine . Base Solvent
Halide ILigand (°C) (%)
3-Chloro-
1- - Pd(OAc)2
1 Aniline ) K2COs t-BuOH 110 Good[15]
azaphen / Ligand
othiazine
2-
Volatile Sealed
2 Bromopy _ - - - -[2]
o Amines Tube
ridine
y_
lodobenz - Fe:0:@ )
3 Aniline - Water 50 High[16]
ene MBD/Pd-
Co
Ligand:
1,4-bis(2-
hydroxy-
3,5-ditert-
butylbenz
yl)pipera
zine

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative protocol adapted from general procedures is as follows:[15]

e To a dry Schlenk tube, add the 5-iodonicotinic acid derivative (1.0 equiv), the amine (1.2
equiv), the base (e.g., NaOt-Bu or K2COs, 1.4 equiv), the palladium precatalyst (e.g.,
Pdz(dba)s, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

o Evacuate and backfill the tube with an inert gas three times.

e Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

o Seal the tube and heat the reaction mixture in an oil bath at the desired temperature
(typically 80-110 °C) with stirring.
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e Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the reaction mixture to room temperature, dilute with an organic
solvent, and filter through a pad of celite.

o Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.
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Buchwald-Hartwig Amination Workflow

Applications in the Synthesis of Bioactive
Molecules and Functional Materials

The derivatives of 5-iodonicotinic acid are valuable intermediates in the synthesis of a wide
range of biologically active compounds and advanced functional materials.
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Bioactive Molecules

Enzyme Inhibitors: The nicotinamide scaffold is a key structural motif in many enzyme
inhibitors. For instance, derivatives of nicotinic acid are being investigated as potent
inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA
repair and a key target in cancer therapy.[13][17] Additionally, nicotinic acid derivatives have
been explored as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory
diseases such as chronic obstructive pulmonary disease (COPD).[1][13]

Antitubercular Agents: Nicotinic acid hydrazides have been synthesized and evaluated for
their antimycobacterial activity, showing promise as potential new treatments for
tuberculosis.[18]

Functional Materials

Organic Electronics: Pyridine-containing compounds are of interest in the field of organic
electronics for applications in organic light-emitting diodes (OLEDs) and organic
photovoltaics (OPVs). The ability to functionalize the pyridine ring through cross-coupling
reactions allows for the fine-tuning of the electronic and photophysical properties of these
materials.

Metal-Organic Frameworks (MOFs): Halogenated nicotinic acids, such as 5-bromonicotinic
acid, have been used as organic linkers for the synthesis of novel metal-organic frameworks.
[11] These materials exhibit interesting properties, including photoluminescence and
potential for gas purification applications. 5-lodonicotinic acid can be envisioned as a linker
for the construction of new MOFs with tailored functionalities.

Conclusion

5-lodonicotinic acid is a highly versatile and valuable building block in organic synthesis. Its

participation in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-

Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides efficient access to a

diverse range of substituted nicotinic acid derivatives. These derivatives are key intermediates

in the synthesis of numerous bioactive molecules, particularly enzyme inhibitors, and hold

promise for the development of advanced functional materials. The detailed protocols and data

presented in this guide serve as a valuable resource for researchers and scientists in the fields
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of medicinal chemistry, materials science, and organic synthesis, facilitating the exploration of
new chemical space and the development of novel molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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